Antifungal peptide 2

Catalog No.
S1889415
CAS No.
M.F
M. Wt
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Antifungal peptide 2

Product Name

Antifungal peptide 2

Antifungal peptide 2 (EAFP2) is a highly stable, 41-amino-acid hevein-like antimicrobial peptide originally isolated from the bark of Eucommia ulmoides. From a procurement and formulation perspective, EAFP2 is distinguished by its N-terminal pyroglutamic acid blockage and a hyper-stable core cross-linked by a unique five-disulfide motif [1]. Unlike standard plant defensins or conventional four-disulfide hevein derivatives, EAFP2 adopts a highly compact global fold that supports a broad-spectrum antifungal profile, exhibiting potent inhibitory effects against both chitin-containing and chitin-free fungal pathogens [2]. Its structural rigidity, combined with a specialized cationic cluster, makes it an elite candidate for advanced agrochemical formulations, bio-preservatives, and peptide engineering scaffolds where proteolytic resistance and environmental stability are critical [3].

Substituting EAFP2 with its closest analog, EAFP1, or standard four-disulfide defensins compromises both target-specific potency and structural topology. While EAFP1 and EAFP2 share 97% sequence identity, EAFP2 features a critical substitution at position 27, replacing a polar asparagine (Asn27) with a hydrophobic alanine (Ala27) within its alpha-helix [1]. This single hydrophobic enhancement significantly lowers the half-maximal inhibitory concentration (IC50) against specific agricultural pathogens like Fusarium moniliforme and Aculops lycopersici [2]. Furthermore, replacing EAFP2 with conventional chitin-binding peptides fails because standard analogs lack the unique Cys7-Cys37 (C2-C9) disulfide bond. This specific cross-link is required to draw the N- and C-terminal halves together, aligning four arginine residues (Arg6, Arg9, Arg36, Arg40) into a dense cationic face that drives electrostatic interaction with fungal membranes [3]. Consequently, generic substitution leads to reduced binding affinity and narrower pathogen coverage.

Hydrophobicity-Driven Potency Enhancement (Ala27 vs. Asn27)

EAFP2 demonstrates superior baseline antifungal potency compared to its closest structural analog, EAFP1, driven by the hydrophobic Ala27 substitution in its amphiphilic alpha-helix. Quantitative assays across multiple pathogenic fungal strains establish that EAFP2 achieves an IC50 range of 18–109 µg/mL, whereas EAFP1 requires higher concentrations, ranging from 35–155 µg/mL [1]. This enhanced hydrophobicity specifically increases EAFP2's efficacy against Fusarium moniliforme and Aculops lycopersici, making it the more potent active ingredient for targeted bio-fungicidal applications [2].

Evidence DimensionHalf-maximal inhibitory concentration (IC50) across pathogenic fungi
Target Compound DataEAFP2 IC50 range: 18–109 µg/mL
Comparator Or BaselineEAFP1 IC50 range: 35–155 µg/mL
Quantified DifferenceEAFP2 exhibits an ~48% lower minimum inhibitory threshold (18 µg/mL vs 35 µg/mL)
ConditionsIn vitro antifungal inhibition assays against 8 pathogenic fungi

Procuring EAFP2 allows formulators to achieve effective fungal inhibition at nearly half the minimum dosage of its closest analog, reducing material costs in large-scale agricultural or preservative applications.

Structural Hyper-Stabilization via Five-Disulfide Motif

The structural integrity of EAFP2 is vastly superior to standard hevein-like peptides due to its unique 10-cysteine, five-disulfide architecture. While conventional chitin-binding peptides rely on four disulfide bonds, EAFP2 incorporates a fifth, unique Cys7-Cys37 cross-link [1]. This additional bond restricts the conformational flexibility of the Cys3-Cys39 segment to a highly rigid backbone RMSD of 0.65 ± 0.13 Å [2]. More importantly, this specific cross-link physically forces the N-terminal and C-terminal domains together, concentrating four positively charged residues (Arg6, Arg9, Arg36, Arg40) onto a single cationic face, which is structurally impossible in standard 4-disulfide analogs [3].

Evidence DimensionDisulfide bond density and localized cationic charge clustering
Target Compound Data5 disulfide bonds (including Cys7-Cys37); 4 Arg residues clustered on one face
Comparator Or BaselineStandard hevein-like peptides (4 disulfide bonds; dispersed charge distribution)
Quantified Difference25% increase in disulfide cross-linking density, yielding a unique functional cationic face
Conditions1H NMR spectroscopy and torsion angle dynamic simulated annealing in aqueous solution

The hyper-rigid 5-disulfide core ensures exceptional resistance to proteolytic degradation and environmental stress, making EAFP2 highly processable for harsh formulation environments.

Broad-Spectrum Efficacy Independent of Target Chitin Content

Unlike traditional chitin-binding domain (CBD) peptides that exclusively target chitin-rich fungal cell walls, EAFP2 maintains high inhibitory activity against both chitin-containing and chitin-free fungi [1]. While conventional hevein derivatives lose efficacy when the target lacks chitin, EAFP2's dual-action mechanism—combining its hydrophobic CBD face (residues 11-30) with its unique Cys7-Cys37-stabilized cationic face—allows it to disrupt a broader range of fungal membranes [2]. This versatility prevents the need for combinatorial peptide formulations when facing mixed fungal contaminations.

Evidence DimensionAntifungal efficacy spectrum
Target Compound DataActive against both chitin-containing and chitin-free fungi (IC50 18–109 µg/mL)
Comparator Or BaselineConventional hevein-like CBD peptides (inactive or severely attenuated against chitin-free fungi)
Quantified DifferenceEAFP2 expands the target spectrum to include chitin-free pathogens without sacrificing potency
ConditionsPathogen screening against diverse agricultural fungal strains

Buyers can procure a single, broad-spectrum peptide active ingredient rather than a complex mixture, simplifying supply chains and formulation workflows for crop protection or material preservation.

Advanced Agrochemical Bio-Fungicides

Due to its potent IC50 (18–109 µg/mL) and broad-spectrum activity against both chitin-containing and chitin-free fungi, EAFP2 is an ideal active ingredient for next-generation crop protection sprays. Its unique Ala27 residue makes it specifically optimized for targeting Fusarium moniliforme and Aculops lycopersici, while its 5-disulfide core ensures it survives the harsh environmental conditions (UV, temperature fluctuations, and plant proteases) typical of agricultural field use [1].

Proteolytically Stable Antimicrobial Coatings

The hyper-rigid backbone (RMSD 0.65 Å) and 25% higher disulfide density compared to standard hevein peptides make EAFP2 highly suitable for integration into industrial material coatings and active packaging. The unique Cys7-Cys37 cross-link creates a dense cationic face (Arg6, 9, 36, 40) that can be utilized to electrostatically anchor the peptide to anionic polymer matrices without obstructing its hydrophobic chitin-binding domain [2].

Scaffold for Novel Antifungal Therapeutics

In pharmaceutical and chemoinformatics research, EAFP2 serves as a superior structural scaffold for peptide engineering. Researchers can utilize its ultra-stable 5-disulfide motif as a baseline to design novel antifungal agents. By modifying the residues around the Ala27 hydrophobic cluster or the localized cationic face, scientists can fine-tune target specificity while relying on the native peptide's inherent resistance to proteolytic degradation[3].

Sequence

QTCASRCPRPCNAGLCCSIYGYCGSGAAYCGAGNCRCQCRG

Dates

Last modified: 07-21-2023

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